4-(dibutylsulfamoyl)-N-{5-[(methylsulfanyl)methyl]-1,3,4-oxadiazol-2-yl}benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(dibutylsulfamoyl)-N-{5-[(methylsulfanyl)methyl]-1,3,4-oxadiazol-2-yl}benzamide is a complex organic compound that has garnered interest in various fields of scientific research due to its unique structural features and potential applications. This compound contains multiple functional groups, including a sulfamoyl group, an oxadiazole ring, and a benzamide moiety, which contribute to its diverse chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(dibutylsulfamoyl)-N-{5-[(methylsulfanyl)methyl]-1,3,4-oxadiazol-2-yl}benzamide typically involves multi-step organic reactions. One common approach is the formation of the oxadiazole ring through cyclization reactions involving hydrazides and carboxylic acids. The sulfamoyl group can be introduced via sulfonation reactions using appropriate sulfonating agents. The final step often involves coupling the oxadiazole intermediate with a benzamide derivative under suitable conditions, such as using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of continuous flow reactors, which allow for better control over reaction parameters and scalability. Additionally, purification techniques such as recrystallization, chromatography, and distillation are employed to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
4-(dibutylsulfamoyl)-N-{5-[(methylsulfanyl)methyl]-1,3,4-oxadiazol-2-yl}benzamide can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The aromatic ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Common reducing agents include sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br₂) or chlorosulfonic acid (HSO₃Cl).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methylsulfanyl group can yield sulfoxides or sulfones, while reduction of nitro groups can produce amines.
Scientific Research Applications
4-(dibutylsulfamoyl)-N-{5-[(methylsulfanyl)methyl]-1,3,4-oxadiazol-2-yl}benzamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s biological activity makes it a candidate for studying enzyme inhibition and protein interactions.
Industry: Used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 4-(dibutylsulfamoyl)-N-{5-[(methylsulfanyl)methyl]-1,3,4-oxadiazol-2-yl}benzamide involves its interaction with specific molecular targets. The oxadiazole ring and sulfamoyl group can form hydrogen bonds and other interactions with enzymes or receptors, modulating their activity. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the biochemical pathways involved.
Comparison with Similar Compounds
Similar Compounds
2-(methylsulfanyl)-5-(3-toluidino)-4,6-pyrimidinediol: Another compound with a methylsulfanyl group, used in similar research applications.
4-(methanesulfonyl)phenylboronic acid: Contains a sulfonyl group and is used in cross-coupling reactions.
2-methylsulfanyl-1,4-dihydropyrimidines: Known for their analgesic activity and potential as COX-2 inhibitors.
Uniqueness
4-(dibutylsulfamoyl)-N-{5-[(methylsulfanyl)methyl]-1,3,4-oxadiazol-2-yl}benzamide is unique due to its combination of functional groups, which confer a distinct set of chemical and biological properties. Its ability to undergo diverse chemical reactions and interact with various biological targets makes it a versatile compound in research and industrial applications.
Biological Activity
4-(dibutylsulfamoyl)-N-{5-[(methylsulfanyl)methyl]-1,3,4-oxadiazol-2-yl}benzamide is a complex organic compound that has attracted significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This compound incorporates various functional groups, which contribute to its diverse chemical reactivity and biological functions. Its potential applications span across different fields, including pharmaceuticals, agriculture, and materials science.
Chemical Structure
The IUPAC name of the compound is This compound , with a molecular formula of C19H28N4O4S2. The structure features a benzamide moiety linked to an oxadiazole ring and a dibutylsulfamoyl group.
The biological activity of this compound is believed to arise from its ability to interact with specific molecular targets within cells. The oxadiazole ring and the sulfamoyl group can form hydrogen bonds and other interactions with enzymes or receptors, potentially modulating their activity. This interaction may lead to inhibition of enzyme activity by binding to active or allosteric sites, thereby influencing various biochemical pathways.
Antimicrobial Properties
Recent studies suggest that compounds containing the oxadiazole moiety exhibit significant antimicrobial activity. For instance, related compounds have been shown to target bacterial proteins such as FtsZ, which is essential for bacterial cell division. This mechanism positions them as promising candidates for developing new antibacterial agents against resistant strains of bacteria .
Anti-inflammatory Effects
Research indicates that derivatives of oxadiazoles possess anti-inflammatory properties. These compounds can inhibit the production of pro-inflammatory cytokines and modulate immune responses, making them valuable in treating inflammatory diseases .
Anticancer Activity
The potential anticancer effects of this compound are being explored in various studies. The compound's ability to induce apoptosis in cancer cells has been observed in preliminary assays, suggesting its utility as a therapeutic agent against certain types of cancer .
Study on Antimicrobial Efficacy
A comparative study evaluated the efficacy of various oxadiazole derivatives against multi-drug resistant bacterial strains. Among these compounds, those structurally similar to this compound demonstrated superior antibacterial activity compared to traditional antibiotics like ciprofloxacin and linezolid .
Pharmacokinetic Studies
Pharmacokinetic evaluations conducted in animal models (Wistar rats and Chinchilla rabbits) revealed that the compound is well absorbed and metabolized. The metabolites were identified using HPLC-MS/MS techniques, highlighting the compound's metabolic pathways and systemic exposure levels . Notably, metabolites such as N-hydroxy derivatives were synthesized and characterized as part of this study.
Data Tables
Biological Activity | Mechanism | Reference |
---|---|---|
Antimicrobial | Targets FtsZ protein | |
Anti-inflammatory | Inhibits cytokine production | |
Anticancer | Induces apoptosis |
Metabolite | Detection Method | Sample Type |
---|---|---|
N-hydroxy-4-(5-methyl-1,3,4-oxadiazol-2-yl)-benzenesulfonamide | HPLC-MS/MS | Plasma |
4-(5-(hydroxymethyl)-1,3,4-oxadiazol-2-yl)-benzenesulfonamide | HPLC-MS/MS | Urine |
Properties
IUPAC Name |
4-(dibutylsulfamoyl)-N-[5-(methylsulfanylmethyl)-1,3,4-oxadiazol-2-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28N4O4S2/c1-4-6-12-23(13-7-5-2)29(25,26)16-10-8-15(9-11-16)18(24)20-19-22-21-17(27-19)14-28-3/h8-11H,4-7,12-14H2,1-3H3,(H,20,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XPRCSYCAJDZIHI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(CCCC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NN=C(O2)CSC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28N4O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.